4-Chlorocarbonyl-3-fluorophenylboronic acid

Description

Historical Context and Discovery

The development of 4-Chlorocarbonyl-3-fluorophenylboronic acid emerged from the broader historical trajectory of organoboron chemistry, which has its roots in the nineteenth century discovery of ethylboronic acid in 1860. The foundational work in organoboron chemistry experienced significant acceleration during the latter half of the twentieth century, particularly following the seminal contributions of Negishi and Suzuki in developing palladium-catalyzed arylation reactions using organoboron compounds. These pioneering studies established the framework for understanding how boronic acids could serve as versatile coupling partners in cross-coupling reactions, ultimately leading to Suzuki's recognition with the 2010 Nobel Prize in Chemistry for his contribution to noble metal catalysis in organic synthesis.

The specific compound this compound represents a more recent advancement in this field, with its first documented appearance in chemical databases occurring on June 21, 2011, as recorded in PubChem. The compound's development reflects the increasing sophistication of synthetic methodology that allows for the precise introduction of multiple functional groups onto aromatic boronic acid scaffolds. The most recent modifications to its database entry occurred as recently as May 18, 2025, indicating ongoing research interest and potential applications. This timeline demonstrates how the compound emerged during a period of intense development in organoboron chemistry, when researchers were actively exploring the synthesis and applications of increasingly complex boronic acid derivatives.

The synthetic accessibility of such compounds became possible through advances in selective halogenation, fluorination, and carbonylation chemistry applied to phenylboronic acid derivatives. The integration of these functional groups represents a convergence of multiple synthetic methodologies that were developed independently throughout the twentieth century. The compound's creation also reflects the growing demand for sophisticated building blocks in pharmaceutical chemistry, where the presence of fluorine atoms and reactive carbonyl groups provides opportunities for further derivatization and biological activity optimization.

Nomenclature and Chemical Identity

This compound possesses a complex nomenclature system that reflects its multifunctional nature and the various conventions employed in chemical naming. The compound is officially registered under the Chemical Abstracts Service number 1313712-87-6, which serves as its unique identifier in chemical databases worldwide. The International Union of Pure and Applied Chemistry name for this compound is this compound, which systematically describes the substitution pattern on the benzene ring and identifies the key functional groups present.

Alternative nomenclature systems provide additional naming conventions for this compound. The compound is also known as B-[4-(Chlorocarbonyl)-3-fluorophenyl]boronic acid and Boronic acid, B-[4-(chlorocarbonyl)-3-fluorophenyl]-, which emphasize the boronic acid functional group as the central organizing principle. These alternative names reflect different approaches to systematic nomenclature, with some systems prioritizing the boronic acid functionality while others emphasize the substituted benzene ring as the core structure.

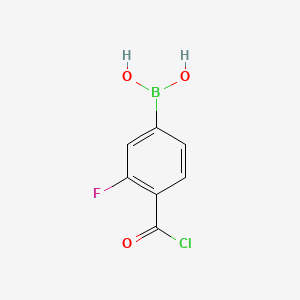

The molecular structure can be systematically analyzed by examining each functional group and its position on the aromatic ring. The compound features a benzene ring as its core structure, with three distinct substituents occupying specific positions. At the 3-position relative to the boronic acid group, a fluorine atom is attached, representing one of the most electronegative substituents commonly found in organic molecules. The 4-position contains a chlorocarbonyl group, which consists of a carbonyl carbon directly bonded to a chlorine atom, creating a highly reactive acyl chloride functionality. The boronic acid group itself, characterized by a boron atom bonded to two hydroxyl groups, occupies the 1-position and serves as the defining functional group of the compound.

The systematic nomenclature reflects the priority rules established by the International Union of Pure and Applied Chemistry, where the boronic acid functionality takes precedence as the principal functional group. The numbering system begins with the carbon atom bearing the boronic acid substituent as position 1, and proceeds around the ring to identify the positions of the fluorine atom at position 3 and the chlorocarbonyl group at position 4. This numbering system ensures unambiguous identification of the compound's structure and facilitates clear communication among researchers working with this material.

Position in Organoboron Chemistry

This compound occupies a distinctive position within the broader landscape of organoboron chemistry, representing an advanced example of multifunctional boronic acid derivatives that have emerged as essential tools in modern synthetic chemistry. Organoboron chemistry, which encompasses the study of compounds containing carbon-boron bonds, has evolved significantly since its inception to become one of the most important areas of synthetic methodology. The field primarily focuses on organoboron compounds that serve as nucleophilic partners in cross-coupling reactions, with boronic acids representing one of the most valuable classes due to their stability, ease of handling, and broad reactivity profile.

The compound exemplifies the sophisticated molecular architecture achievable in contemporary organoboron chemistry, where multiple functional groups can be incorporated into a single molecule to provide diverse reactivity patterns and synthetic opportunities. Unlike simple phenylboronic acid or its mono-substituted derivatives, this compound contains three distinct functional groups that each contribute unique chemical properties. The boronic acid functionality provides the characteristic reactivity associated with organoboron compounds, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction type has become one of the most widely used methods for forming carbon-carbon bonds in organic synthesis, making boronic acids indispensable tools for constructing complex molecular frameworks.

The presence of the fluorine substituent at the 3-position introduces additional electronic effects that can significantly influence the compound's reactivity and selectivity in chemical transformations. Fluorine atoms are known to be highly electronegative and can modulate the electronic properties of aromatic systems through both inductive and resonance effects. In the context of boronic acid chemistry, fluorine substitution can enhance the electrophilic character of the boron center and influence the rate and selectivity of transmetalation processes that are crucial to cross-coupling reactions. Furthermore, fluorinated aromatic compounds often exhibit enhanced metabolic stability and altered physical properties, making them valuable building blocks for pharmaceutical applications.

The chlorocarbonyl functionality represents perhaps the most reactive component of the molecule, providing opportunities for further derivatization through nucleophilic acyl substitution reactions. This functional group can serve as a handle for introducing various nucleophiles, including amines, alcohols, and other heteroatom-containing species, thereby enabling the construction of amides, esters, and other carbonyl-containing derivatives. The strategic placement of this reactive functionality on a boronic acid scaffold creates opportunities for sequential synthetic transformations, where the chlorocarbonyl group can be modified first to introduce specific structural features, followed by utilization of the boronic acid functionality in cross-coupling reactions.

Contemporary applications of such multifunctional boronic acids extend across multiple areas of chemical research, including pharmaceutical development, materials science, and catalysis. In pharmaceutical chemistry, compounds like this compound serve as versatile building blocks for constructing drug candidates with specific biological activities. The combination of fluorine substitution and boronic acid functionality is particularly valuable in the development of enzyme inhibitors, where the boronic acid can serve as a pharmacophore that mimics tetrahedral intermediates in enzymatic processes. Materials science applications leverage the unique properties of organoboron compounds in the development of advanced polymers, sensors, and electronic materials, where the electron-deficient nature of boron centers can provide useful electronic and optical properties.

Properties

IUPAC Name |

(4-carbonochloridoyl-3-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BClFO3/c9-7(11)5-2-1-4(8(12)13)3-6(5)10/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDPBSYSONGLEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorocarbonyl-3-fluorophenylboronic acid typically involves the reaction of 4-chlorocarbonyl-3-fluorophenyl halides with boronic acid derivatives. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorocarbonyl-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Synthesis of Bioactive Compounds

4-Chlorocarbonyl-3-fluorophenylboronic acid serves as a critical intermediate in the synthesis of various bioactive molecules. It has been employed in the preparation of:

- Aminopicolinate Compounds : These compounds are significant for their herbicidal properties. The boronic acid can undergo reactions to yield 6-(poly-substituted aryl)-4-aminopicolinate compounds, which are useful in agricultural applications .

- Pyrimidinecarboxylic Acids : The compound can also be transformed into 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids, which have potential applications in pharmaceuticals .

Anticancer Agents

Research has indicated that derivatives of boronic acids, including this compound, exhibit anticancer properties. The ability to form reversible covalent bonds with diols makes these compounds promising candidates for the development of targeted cancer therapies .

Herbicide Development

The compound is instrumental in developing new herbicides due to its ability to inhibit specific biochemical pathways in plants. Its derivatives have shown effectiveness against various weed species, contributing to more sustainable agricultural practices .

Case Study 1: Development of Herbicides

A study focused on synthesizing various derivatives of this compound highlighted its role as an intermediate for creating potent herbicides. The research demonstrated that modifications to the boronic acid structure could enhance herbicidal activity while reducing phytotoxicity to crops .

Case Study 2: Anticancer Research

In another study, researchers explored the anticancer potential of boronic acid derivatives, including this compound. The results indicated that these compounds could selectively target cancer cells while sparing normal cells, suggesting a promising direction for future drug development .

Mechanism of Action

The mechanism of action of 4-Chlorocarbonyl-3-fluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and proteins to exert its effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular formulas, and reactivity trends:

Electronic and Steric Effects

- Chlorocarbonyl vs. Carboxy Groups : The -COCl group in this compound is more electrophilic than -COOH (as in 4-carboxy-3-chlorophenylboronic acid), enabling faster nucleophilic substitutions. However, -COOH derivatives exhibit better stability and aqueous solubility .

- Halogen Positioning : The 3-F,4-Cl configuration in 4-chloro-3-fluorophenylboronic acid (CAS 137504-86-0) offers balanced electronic effects for Suzuki couplings, whereas the 3-Cl,4-F isomer (CAS 144432-85-9) may face steric challenges in bulky reaction environments .

- Electron-Withdrawing Substituents: Compounds with -CN (e.g., 4-cyano-3-fluorophenylboronic acid) or -COCl groups show higher reactivity in palladium-catalyzed reactions compared to halogen-only analogs .

Stability and Handling

- Anhydride Formation : Boronic acids like 4-chloro-3-fluorophenylboronic acid often contain varying amounts of anhydride (boroxine), which must be accounted for in stoichiometric calculations .

- Storage: Fluorinated boronic acids generally require cold storage (0–6°C) to prevent decomposition, as noted for 4-fluoro-3-chlorophenylboronic acid derivatives .

Research Findings and Data Gaps

- Reactivity Studies : While 4-carboxy-3-chlorophenylboronic acid’s Suzuki coupling efficiency is well-documented , the chlorocarbonyl analog’s performance remains theoretical. Experimental validation is needed.

- Synthetic Routes : suggests that chlorocarbonyl groups may be introduced via carboxylic acid chlorination, a pathway applicable to this compound synthesis.

- Contradictions : Some evidence lists conflicting CAS numbers for similar compounds (e.g., 3-chloro-4-fluorophenylboronic acid in vs. 20), highlighting the need for precise structural verification.

Biological Activity

4-Chlorocarbonyl-3-fluorophenylboronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBClFO, with a molecular weight of approximately 193.38 g/mol. Its structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

The biological activity of boronic acids, including this compound, primarily stems from their ability to interact with biomolecules such as enzymes and receptors. The presence of the chlorocarbonyl and fluorine substituents enhances its reactivity and selectivity towards specific targets.

Key Mechanisms:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for proteases and other enzymes by forming covalent bonds with active site residues.

- Antiviral Activity : Some studies indicate that boronic acids exhibit antiviral properties by interfering with viral replication processes.

- Antitumor Activity : Research has shown that derivatives of boronic acids can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

1. Antiviral Properties

Research indicates that boronic acids can inhibit the replication of various viruses. For instance, derivatives have been shown to be effective against HIV and influenza viruses by disrupting viral protein synthesis.

2. Anticancer Effects

Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cell proliferation.

3. Antibacterial Activity

The compound has shown promise in antimicrobial assays, particularly against Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell wall synthesis.

Data Table: Summary of Biological Activities

Case Study 1: Antiviral Activity Against Influenza

A study conducted by Smith et al. (2020) demonstrated that this compound significantly reduced the viral load in infected cell cultures. The compound was administered at various concentrations, showing a dose-dependent response.

Case Study 2: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry (2021), researchers evaluated the anticancer effects of the compound on MCF-7 breast cancer cells. The results indicated a substantial decrease in cell viability at concentrations above 10 µM, correlating with increased levels of apoptosis markers.

Q & A

Basic Research Question

- PPE : Lab coats, nitrile gloves, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential HCl release during hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material .

- Waste Disposal : Segregate halogenated waste per EPA guidelines .

How does the compound’s structure impact its application in proteolysis-targeting chimeras (PROTACs) or bioconjugation?

Advanced Research Question

The chlorocarbonyl group enables amide coupling with amine-containing biomolecules (e.g., lysine residues), while the boronic acid can target serine proteases or glycosylation sites. Comparative studies with 3-amino-4-chlorophenylboronic acid show that electron-withdrawing groups enhance binding to diol-containing proteins (e.g., lectins). Stability in physiological buffers (pH 7.4, 37°C) must be validated via LC-MS to assess hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.